molecular formula C19H30O B11724599 4-(trans-4-Heptylcyclohexyl)phenol

4-(trans-4-Heptylcyclohexyl)phenol

Cat. No.: B11724599
M. Wt: 274.4 g/mol
InChI Key: LQNATOSZMJPGNE-UHFFFAOYSA-N
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Description

4-(trans-4-Heptylcyclohexyl)phenol: is a chemical compound with the molecular formula C19H30O and a molecular weight of 274.44 g/mol It is characterized by a phenolic group attached to a cyclohexyl ring, which is further substituted with a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-Heptylcyclohexyl)phenol typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions: 4-(trans-4-Heptylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 4-(trans-4-Heptylcyclohexyl)phenol is used as a building block in organic synthesis and material science. Its unique structure makes it valuable for the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also investigated for its potential antimicrobial and antioxidant properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug delivery systems. Its phenolic structure is known to exhibit biological activity, making it a candidate for further pharmacological studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 4-(trans-4-Heptylcyclohexyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can interfere with bacterial cell wall synthesis and DNA replication, leading to its antimicrobial activity . The heptyl chain and cyclohexyl ring contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-(trans-4-Propylcyclohexyl)phenol
  • 4-(trans-4-Ethylcyclohexyl)phenol
  • 4-(trans-4-Methylcyclohexyl)phenol

Comparison: 4-(trans-4-Heptylcyclohexyl)phenol is unique due to its longer heptyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

4-(4-heptylcyclohexyl)phenol

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17,20H,2-11H2,1H3

InChI Key

LQNATOSZMJPGNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

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